2-Deoxy-L-ribose

Vue d'ensemble

Description

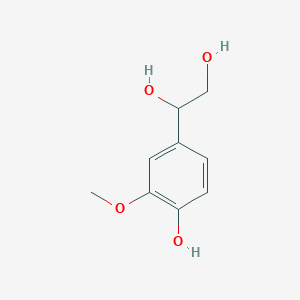

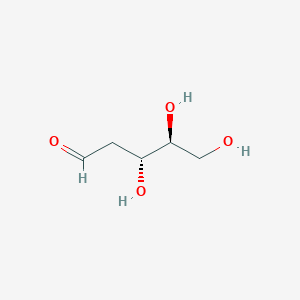

2-Deoxy-L-ribose is a synthetic monosaccharide and a stereoisomer of the natural compound D-deoxyribose . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group . It is derived from the sugar ribose by loss of a hydroxy group .

Synthesis Analysis

2-Deoxy-L-ribose can be synthesized from D-galactose . It has been used in chemical research, for example, in the synthesis of mirror-image DNA . A practical route for the large-scale synthesis of 2-deoxy-L-ribose starting from L-arabinose has been developed using Barton-type free-radical deoxygenation reaction . Another method involves the preparation of 2-deoxy-L-ribose derivatives from D-ribose using a unique carbonyl translocation process .

Molecular Structure Analysis

2-Deoxy-L-ribose is a monosaccharide with the idealized formula H−(C=O)−(CH2)−(CHOH)3−H . Its structure is defined as aldehydes (aldoses) containing at least two hydroxyl groups .

Chemical Reactions Analysis

The preparation of 2-deoxy-L-ribose derivatives or mirror image deoxyribonucleosides (L-deoxyribonucleosides) from D-ribose involves a unique carbonyl translocation process . This novel radical reaction not only transforms the configuration of the sugar from the D-form to the L-form but also achieves deoxygenation at the C(2) position of the sugar .

Physical And Chemical Properties Analysis

2-Deoxy-L-ribose has a molecular weight of 134.13 g/mol . It has a high density of functional groups, including three hydrogen bond donor counts and four hydrogen bond acceptor counts .

Applications De Recherche Scientifique

Biochemical Synthesis

2-Deoxy-L-ribose is a valuable building block for synthesis . It is used in biochemical reactions, particularly in the synthesis of DNA and other nucleic acids. It is a monosaccharide derived from the sugar ribose by loss of a hydroxy group .

Inhibitor of Enzymes

2-Deoxy-L-ribose has been found to inhibit certain enzymes . For instance, it inhibits the invasion of thymidine phosphorylase-overexpressing tumors by suppressing matrix metalloproteinase .

Cancer Research

In cancer research, 2-Deoxy-L-ribose is used to study its effects on tumor growth and metastasis . It has been found to inhibit the invasion of thymidine phosphorylase-overexpressing tumors .

Wound Healing

2-Deoxy-L-ribose has been used in the development of wound dressings . It has been shown to have a positive impact on the proliferation of human umbilical vein endothelial cells (HUVECs) in a stretch wound healing assay .

Angiogenesis

2-Deoxy-L-ribose induces tube formation of human umbilical vein endothelial cells (HUVECs) at 1 µM concentration . This property is useful in promoting angiogenesis, the formation of new blood vessels, which is crucial in wound healing and tissue regeneration .

Radical Rearrangement in Organic Synthesis

2-Deoxy-L-ribose is used in organic synthesis, particularly in radical rearrangement of unusual cyclic monothio ortho ester . This process is important in the synthesis of complex organic molecules .

Mécanisme D'action

Target of Action

2-Deoxy-L-ribose primarily targets enzymes, acting as an inhibitor . It is a valuable building block for synthesis . It has been shown to increase the secretion and activity of matrix metalloprotease-9 (MMP-9) of human epidermoid carcinoma cells .

Mode of Action

The compound interacts with its targets by inhibiting the action of enzymes . This inhibition can lead to changes in the activity of these enzymes, which can have downstream effects on various biochemical pathways .

Biochemical Pathways

2-Deoxy-L-ribose is involved in several biochemical pathways. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . It is also involved in the oxidation of deoxyribose to ketodeoxyribonate .

Pharmacokinetics

It is known that the compound has a molecular weight of 13413 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of 2-Deoxy-L-ribose can lead to various molecular and cellular effects. For instance, it has been shown to increase the secretion and activity of MMP-9 in human epidermoid carcinoma cells . This can lead to an upregulation of the invasive behavior of these cells .

Action Environment

The action, efficacy, and stability of 2-Deoxy-L-ribose can be influenced by various environmental factors. For example, the compound’s storage temperature is 2-8°C , suggesting that it may be sensitive to temperature changes.

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4S)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939972 | |

| Record name | 2-Deoxy-L-erythro-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-L-ribose | |

CAS RN |

18546-37-7 | |

| Record name | 2-Deoxy-L-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18546-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-L-erythro-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

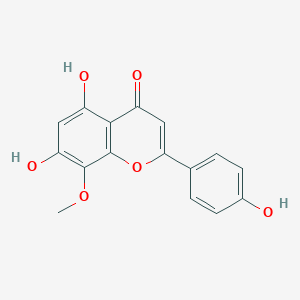

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-deoxy-L-ribose?

A1: 2-Deoxy-L-ribose has a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol.

Q2: How does the structure of 2-deoxy-L-ribose differ from that of 2-deoxy-D-ribose?

A2: 2-Deoxy-L-ribose and 2-deoxy-D-ribose are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity, but their three-dimensional structures differ in the arrangement of atoms around the chiral centers.

Q3: What are some common starting materials for the synthesis of 2-deoxy-L-ribose?

A3: 2-Deoxy-L-ribose can be synthesized from various starting materials, including L-arabinose [, , , , , ], D-xylose [, ], D-galactose [, ], L-ascorbic acid [, , ], and D-glucono-1,4-lactone [, ].

Q4: What are some challenges in synthesizing 2-deoxy-L-ribose?

A4: Achieving high yield and enantiomeric purity are key challenges in the synthesis of 2-deoxy-L-ribose. Some synthetic routes involve multiple steps and may require complex purification procedures [, , ].

Q5: Have there been any recent advances in improving the synthesis of 2-deoxy-L-ribose?

A5: Yes, researchers have developed improved methods for synthesizing 2-deoxy-L-ribose. One notable example is a hypophosphite-mediated deoxygenation approach starting from L-arabinose, offering a practical route for large-scale synthesis []. Another approach uses a novel radical cyclization followed by fragmentation, starting with D-fructose, leading to a shorter synthetic route [].

Q6: How does 2-deoxy-L-ribose interact with thymidine phosphorylase (TP)?

A6: 2-Deoxy-L-ribose acts as an inhibitor of TP, competing with its natural substrate, 2-deoxy-D-ribose [, , , , ]. This inhibition is thought to be a key mechanism by which 2-deoxy-L-ribose exerts its effects on angiogenesis and tumor growth.

Q7: What are the potential therapeutic applications of 2-deoxy-L-ribose?

A7: Research suggests that 2-deoxy-L-ribose shows promise as a potential therapeutic agent due to its ability to:

- Inhibit angiogenesis: By suppressing TP activity, 2-deoxy-L-ribose can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis [, , , ].

- Suppress tumor growth: Studies have shown that 2-deoxy-L-ribose can suppress the growth of tumors overexpressing TP in animal models [, , , , ]. This effect is likely due to its anti-angiogenic properties and ability to promote apoptosis in tumor cells.

- Reduce tumor invasion and metastasis: Research indicates that 2-deoxy-L-ribose can inhibit the invasion and metastasis of tumor cells, potentially by suppressing matrix metalloproteinase-9 (MMP-9) expression [, ].

Q8: Can 2-deoxy-L-ribose be used in the synthesis of other biologically active molecules?

A8: Yes, 2-deoxy-L-ribose serves as a valuable building block for synthesizing L-nucleosides, which are important components of antiviral drugs [, , , , , ].

Q9: What is the significance of oligonucleotides containing 2-deoxy-L-ribose?

A9: Oligonucleotides composed of 2-deoxy-L-ribose (also known as enantio-DNA) are resistant to degradation by certain nucleases [, , , ]. This property makes them potentially useful as antisense agents and tools for studying protein-DNA interactions [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.